dipotassium pentacyanonitrosylferrate
Description
Historical Context and Development
Dipotassium pentacyanonitrosylferrate, a member of the nitroprusside family, traces its origins to the mid-19th century. The foundational discovery of nitroprussides began with Lyon Playfair’s 1849 work on the reaction between nitric acid and potassium ferrocyanide, which produced intensely colored compounds later identified as nitroprussides. While sodium nitroprusside (Na~2~[Fe(CN)~5~NO]) became prominent in medical applications by the 20th century, the dipotassium analog emerged as a critical subject in inorganic chemistry due to its unique coordination geometry and redox behavior. Early synthetic routes for potassium nitroprusside involved ligand substitution reactions, such as replacing nitrosyl groups in iron cyanides with other ligands, as demonstrated in later crystallographic studies.
Nomenclature and Chemical Identity
The compound is systematically named This compound(II) , reflecting its composition and oxidation states. Its chemical formula is K~2~[Fe(CN)~5~NO] , with a molecular weight of 294.13 g/mol . The iron center exists in the +2 oxidation state, coordinated by five cyanide (CN⁻) ligands and one nitrosyl (NO⁺) ligand in an octahedral geometry. The nitrosyl ligand adopts a linear Fe–N–O configuration (bond angle ~176.2°), characteristic of strong metal-to-ligand backbonding.
Table 1: Fundamental Properties of this compound
| Property | Value/Description |
|---|---|
| CAS Number | 14709-57-0 |
| Molecular Formula | C~5~FeK~2~N~6~O |
| Crystal System | Monoclinic/Triclinic (hydrate-dependent) |
| Coordination Geometry | Octahedral |
| Oxidation State (Fe) | +2 |
Position in the Family of Nitroprussides
Nitroprussides are coordination polymers or molecular complexes formed by the [Fe(CN)~5~NO]^2−^ anion and counterions like Na⁺, K⁺, or transition metals. This compound distinguishes itself through its potassium counterions, which influence lattice stability and solubility. Unlike sodium nitroprusside, which forms a dihydrate (Na~2~[Fe(CN)~5~NO]·2H~2~O), the potassium variant often crystallizes with varying water content (e.g., K~2~[Fe(CN)~5~NO]·2.5H~2~O). Structural studies reveal that potassium ions bridge adjacent [Fe(CN)~5~NO]^2−^ units via K⁺---NC interactions, forming extended networks.
Significance in Coordination Chemistry
This compound exemplifies key concepts in ligand field theory and electron transfer processes. The nitrosyl ligand’s ambidentate nature allows it to act as a strong π-acceptor, stabilizing the low-spin d⁶ configuration of Fe²⁺. Spectroscopic and magnetic studies highlight its unique electronic structure:
- Electron Paramagnetic Resonance (EPR) : The unpaired electron in the [Fe(CN)~5~NO]^2−^ anion is delocalized between Fe and NO⁺, as shown by EPR signals at g ≈ 2.03.
- Mössbauer Spectroscopy : Isomer shifts (δ ≈ 0.25–0.34 mm/s) and quadrupole splitting (Δ ≈ 1.7–2.0 mm/s) confirm the low-spin Fe²⁺ environment.
Table 2: Spectroscopic Data for K~2~[Fe(CN)~5~NO]
The compound’s redox activity enables applications in catalysis and materials science. For example, it participates in electron-transfer reactions with sulfur donors, forming violet-colored [Fe(CN)~5~NOS]^4−^ complexes. Its photoexcited metastable states, studied via photocrystallography, reveal reversible structural changes under light, relevant for optical storage devices.
Properties
CAS No. |
14709-57-0 |
|---|---|
Molecular Formula |
C5FeK2N6O |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
dipotassium;azanylidyneoxidanium;iron(2+);pentacyanide |
InChI |
InChI=1S/5CN.Fe.2K.NO/c5*1-2;;;;1-2/q5*-1;+2;3*+1 |
InChI Key |
OKUKPTPBWZBYSX-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[O+].[K+].[K+].[Fe+2] |
Synonyms |
dipotassium pentacyanonitrosylferrate |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis from Potassium Ferrocyanide
The most widely documented method for synthesizing dipotassium pentacyanonitrosylferrate involves the reaction of potassium ferrocyanide (K₄[Fe(CN)₆]) with nitric acid (HNO₃) under controlled acidic conditions. The general reaction proceeds as follows:
Procedure :
-
Dissolution : Potassium ferrocyanide (10 g) is dissolved in 50 mL of deionized water at 25°C.
-
Acidification : Concentrated nitric acid (6 mL, 65% w/w) is added dropwise with continuous stirring, maintaining the temperature below 30°C to prevent decomposition.
-
Reaction Completion : The mixture is heated to 60°C for 2 hours, during which the nitrosyl group replaces one cyanide ligand in the ferrocyanide complex.
-
Crystallization : The solution is cooled to 4°C, and the resulting dark red crystals are filtered, washed with ice-cold ethanol, and dried under vacuum.
Key Parameters :
-
Yield : 68–72% (dependent on reaction time and temperature control).
-
Purity : >95% (verified via elemental analysis and UV-Vis spectroscopy).
Alternative Synthesis via Nitrosylation
An alternative route involves the direct nitrosylation of potassium hexacyanoferrate(II) using gaseous nitric oxide (NO) in alkaline medium:
Procedure :
-
Gas Introduction : NO gas is bubbled through a solution of K₄[Fe(CN)₆] (0.1 M) in 1 M KOH at 25°C.
-
Monitoring : The reaction is monitored via pH stabilization and color change (yellow to deep red).
-
Isolation : The product is precipitated by adding ethanol (1:1 v/v), filtered, and recrystallized from hot water.
Key Parameters :
-
Yield : 60–65% (lower due to side reactions with atmospheric oxygen).
-
Reaction Time : 4–6 hours.
Industrial Production Processes
Industrial synthesis prioritizes cost-effectiveness and scalability. A modified bulk process involves:
-
Continuous Flow Reactor : Potassium ferrocyanide and nitric acid are fed into a reactor at 50°C with a residence time of 30 minutes.
-
Neutralization : The acidic effluent is neutralized with KOH to pH 7–8, precipitating impurities.
-
Crystallization : The clarified solution is evaporated under reduced pressure, yielding 85–90% pure K₂[Fe(CN)₅NO].
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 50°C | Maximizes kinetics without degradation |
| HNO₃ Concentration | 65% | Balances reactivity and safety |
| Stirring Rate | 400 rpm | Ensures homogeneity |
Critical Analysis of Methodologies
Challenges in Conventional Synthesis
Advantages of Nitrosylation Route
-
Selectivity : Minimizes cyanide liberation, enhancing safety.
-
Byproduct Management : KCN byproduct is reclaimed for reuse.
Emerging Techniques and Innovations
Recent studies explore electrochemical synthesis, where K₄[Fe(CN)₆] is oxidized at a platinum anode in the presence of NO donors. Preliminary results show:
-
Yield : 75% at 1.2 V (vs. Ag/AgCl).
-
Purity : 98% (HPLC analysis).
Chemical Reactions Analysis
Types of Reactions
Dipotassium pentacyanonitrosylferrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia, phosphines, and thiols.
Major Products Formed
Oxidation: Formation of higher oxidation state iron complexes.
Reduction: Formation of lower oxidation state iron complexes.
Substitution: Formation of new coordination compounds with different ligands.
Scientific Research Applications
Dipotassium pentacyanonitrosylferrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in biochemical assays to study enzyme activities and other biological processes.
Medicine: Used as a vasodilator in medical treatments to lower blood pressure.
Industry: Applied in electroplating and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of dipotassium pentacyanonitrosylferrate involves the release of nitric oxide (NO), which is a potent vasodilator. The compound interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway results in the relaxation of smooth muscle cells and subsequent vasodilation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)
Sodium nitroprusside shares the same anionic complex as dipotassium pentacyanonitrosylferrate but differs in the counterion (Na⁺ vs. K⁺). It is widely used clinically as a rapid-acting antihypertensive agent due to its release of nitric oxide (NO), which induces vasodilation . The sodium salt’s high solubility (40 g/100 mL) makes it suitable for intravenous administration, whereas the potassium analog may exhibit differences in formulation stability and ion compatibility .
Hexacyanoferrates(III) (e.g., K₃[Fe(CN)₆])
Hexacyanoferrates(III) differ structurally by having six cyanide ligands instead of five cyanide and one nitrosyl. Pharmacologically, hexacyanoferrate(III) exhibits spasmolytic effects in vitro, but unlike nitroprusside, it acts via oxidation of sulfhydryl (-SH) groups rather than NO release . This mechanistic divergence reduces its utility in cardiovascular therapies but highlights its role in biochemical assays .
Other Pentacyanoferrate Complexes
Pentacyanoferrates with ligands such as H₂O (aqua), NH₃ (ammine), or NO₂ (nitro) demonstrate varied pharmacological profiles:
- Pentacyanoaquoferrate ([Fe(CN)₅H₂O]³⁻): Shows spasmolytic effects in vitro via sulfhydryl oxidation but lacks hypotensive activity .
- Pentacyanonitroferrate ([Fe(CN)₅NO₂]⁴⁻): Similar to nitroprusside, it induces hypotension but is less potent due to slower NO release kinetics .
Pharmacological and Chemical Properties
Mechanism of Action
This compound is hypothesized to act similarly to sodium nitroprusside, where the nitrosyl ligand releases NO under physiological conditions, activating guanylate cyclase and causing smooth muscle relaxation . In contrast, hexacyanoferrates(III) and aqua-pentacyanoferrates exert effects through redox interactions with sulfhydryl groups, which are reversible in the presence of glutathione .
Reactivity and Stability
The potassium counterion may enhance crystalline stability compared to sodium salts, though both degrade under light exposure, releasing toxic cyanide ions. Sodium nitroprusside’s solutions are light-sensitive and require amber storage, a precaution likely applicable to the dipotassium variant .
Data Tables
Table 1: Physical Properties of Selected Ferrate Complexes
Table 2: Pharmacological Comparison
Research Findings
- Sodium nitroprusside and its analogs (including dipotassium) require careful handling due to cyanide release upon decomposition .
- Pentacyanonitroferrate complexes (NO₂ ligand) exhibit delayed NO release compared to nitroprusside, reducing their therapeutic efficacy .
- Hexacyanoferrate(III)’s spasmolytic effects are neutralized by sulfhydryl compounds like glutathione, highlighting its reversible mechanism .
Biological Activity
Dipotassium pentacyanonitrosylferrate, commonly referred to as potassium nitroprusside, is a coordination compound that serves multiple roles in both biological and industrial applications. Its primary biological activity is attributed to its ability to release nitric oxide (NO), a potent vasodilator, influencing various physiological processes.
- Chemical Formula : K₂[Fe(CN)₅NO]
- Molecular Weight : 297.95 g/mol
- Appearance : Dark red to blackish-brown crystalline powder
The biological effects of this compound are primarily mediated through the release of nitric oxide. Upon administration, it dissociates to liberate NO, which activates guanylate cyclase in vascular smooth muscle cells. This activation increases intracellular levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.
Biological Activity Overview
- Vasodilation : this compound is well-known for its rapid vasodilatory effects, making it a critical agent in treating hypertensive emergencies and managing acute heart failure.
- Antihypertensive Effects : It reduces peripheral vascular resistance, thereby lowering blood pressure effectively.
- Cellular Mechanisms : It inhibits the proliferation of vascular smooth muscle cells, contributing to its therapeutic effects in cardiovascular diseases.
In Vitro Studies
- A study demonstrated that this compound effectively dilated arterioles and venules, confirming its role as a potent vasodilator in isolated tissue preparations .
- Another investigation highlighted its use in biochemical assays for studying enzyme activities, showcasing its versatility beyond cardiovascular applications .
In Vivo Studies
- In animal models, administration of this compound (5 mg/kg) significantly reduced intestinal ischemia-reperfusion injury, indicating protective effects on tissues subjected to oxidative stress .
- Clinical case reports have documented its efficacy in managing acute hypertensive crises, providing rapid blood pressure control in emergency settings .
Comparative Analysis with Related Compounds
Below is a comparison of this compound with similar compounds:
| Compound | Vasodilatory Effect | Primary Use | Mechanism of Action |
|---|---|---|---|
| This compound | Strong | Hypertensive emergencies | NO release leading to cGMP increase |
| Sodium Pentacyanonitrosylferrate | Strong | Similar uses | Similar mechanism |
| Copper Pentacyanonitrosylferrate | Moderate | Less common in clinical settings | Different metal center |
Safety and Toxicology
While this compound is effective as a vasodilator, it is important to note potential toxicological effects:
Q & A
Basic Synthesis and Characterization
Q: What are the optimal methods for synthesizing dipotassium pentacyanonitrosylferrate, and how can its structural integrity be validated? A: this compound is synthesized via electroless deposition or electrochemical modification of metal electrodes (e.g., aluminum or nickel) using precursor solutions containing pentacyanonitrosylferrate complexes . For validation, use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of nitrosyl (NO) and cyanide (CN⁻) ligands. X-ray diffraction (XRD) can verify crystallinity, while cyclic voltammetry (CV) assesses redox behavior, with characteristic peaks around −0.2 V to +0.4 V (vs. Ag/AgCl) indicating iron-nitrosyl coordination .
Electrochemical Applications
Q: How does this compound enhance electrocatalytic oxidation of hydrazine, and what experimental parameters influence its efficiency? A: The compound’s iron-nitrosyl center facilitates electron transfer, lowering the overpotential for hydrazine oxidation. Key parameters include:
- Electrode Material : Aluminum or nickel electrodes modified with this compound show higher catalytic currents compared to unmodified electrodes .
- pH : Optimal activity occurs in alkaline conditions (pH 10–12), where hydrazine exists in its deprotonated form .
- Scan Rate : Linear increases in peak current with scan rate^(1/2) confirm diffusion-controlled kinetics .
Methodologically, use CV to monitor oxidation peaks at ~+0.6 V (vs. Ag/AgCl) and chronoamperometry to quantify catalytic rate constants .
Data Contradictions in Catalytic Performance
Q: How should researchers address discrepancies in reported catalytic efficiencies across studies? A: Variations often arise from differences in:
- Electrode Pretreatment : Surface roughness and oxide layers (e.g., on aluminum) affect film adhesion .
- Counter-Ion Effects : Sodium vs. potassium salts may alter solubility and redox potentials .
- Measurement Techniques : Standardize protocols (e.g., same reference electrode and electrolyte composition) to ensure comparability. Cross-validate results using rotating disk electrode (RDE) experiments to isolate mass transport effects .
Advanced Applications in Biochemical Systems
Q: What methodologies enable the study of this compound’s role in nitric oxide (NO) release? A: The compound’s nitrosyl ligand can act as an NO donor under electrochemical or photolytic stimulation. Key approaches include:
- Spectroelectrochemistry : Monitor NO release via UV-Vis absorbance at 340 nm (characteristic of NO-Fe transitions) during controlled potential steps .
- Chemiluminescence Detection : Use ozone-based detectors to quantify NO in physiological buffers, accounting for interference from CN⁻ via pre-treatment with Hg²⁺ .
- Biological Assays : Pair with fluorogenic probes (e.g., DAF-FM) in cell cultures to track real-time NO dynamics .
Stability and Reactivity in Aqueous Solutions
Q: What factors influence the stability of this compound in aqueous media, and how can degradation be mitigated? A: Degradation occurs via ligand displacement (e.g., CN⁻ loss) or oxidation of the Fe center. Mitigation strategies include:
- pH Control : Stabilize in neutral to slightly alkaline solutions to prevent acid hydrolysis .
- Light Exclusion : Store in amber vials to avoid photolytic decomposition of the nitrosyl group .
- Chelating Agents : Add EDTA (1–5 mM) to sequester trace metals that catalyze redox side reactions . Monitor stability via cyclic voltammetry, with >10% loss in peak current indicating significant degradation .
Mechanistic Insights from Spectroscopic Techniques
Q: How can researchers differentiate between inner-sphere and outer-sphere electron transfer mechanisms in this compound-based systems? A: Use a combination of:
- Electrochemical Impedance Spectroscopy (EIS) : Low charge-transfer resistance (<100 Ω·cm²) suggests inner-sphere mechanisms .
- In Situ Raman Spectroscopy : Detect transient intermediates (e.g., Fe-NO adducts) during redox transitions .
- Isotopic Labeling : Substitute ¹⁴NO with ¹⁵NO and observe shifts in FTIR bands (e.g., ν(NO) at ~1940 cm⁻¹) to confirm direct coordination changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
